N,N,1-trimethyl-5-(2,4,4-trimethyl-2,3-dihydroquinoline-1-carbonyl)pyrrole-3-sulfonamide
Description
N,N,1-trimethyl-5-(2,4,4-trimethyl-2,3-dihydroquinoline-1-carbonyl)pyrrole-3-sulfonamide: is a complex organic compound featuring a pyrrole ring substituted with a sulfonamide group and a quinoline derivative
Properties
IUPAC Name |
N,N,1-trimethyl-5-(2,4,4-trimethyl-2,3-dihydroquinoline-1-carbonyl)pyrrole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-14-12-20(2,3)16-9-7-8-10-17(16)23(14)19(24)18-11-15(13-22(18)6)27(25,26)21(4)5/h7-11,13-14H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBLZTSOCCHKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CN3C)S(=O)(=O)N(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-5-(2,4,4-trimethyl-2,3-dihydroquinoline-1-carbonyl)pyrrole-3-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Quinoline Derivative: The quinoline moiety is synthesized separately, often starting from aniline derivatives through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reactions: The final step involves coupling the quinoline derivative with the pyrrole-sulfonamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the quinoline moiety, converting it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed under controlled conditions.
Major Products
Oxidation: Pyrrole-2,3-diones and quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their ability to interact with biological macromolecules, influencing various biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities, owing to its ability to modulate specific molecular targets.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and polymers. Its structural features contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-5-(2,4,4-trimethyl-2,3-dihydroquinoline-1-carbonyl)pyrrole-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-5-(2,4,4-trimethyl-2,3-dihydroquinoline-1-carbonyl)pyrrole-3-sulfonamide
- N,N,1-Trimethyl-5-(2,4,4-trimethylquinoline-1-carbonyl)pyrrole-3-sulfonamide
Uniqueness
Compared to similar compounds, N,N,1-trimethyl-5-(2,4,4-trimethyl-2,3-dihydroquinoline-1-carbonyl)pyrrole-3-sulfonamide stands out due to the presence of the dihydroquinoline moiety, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
